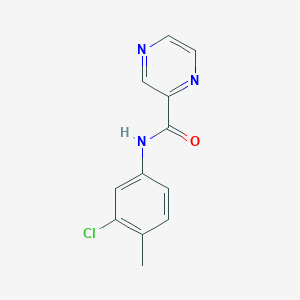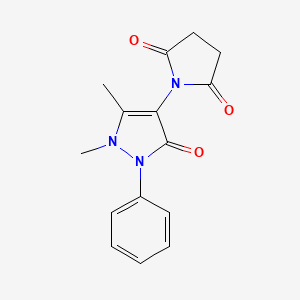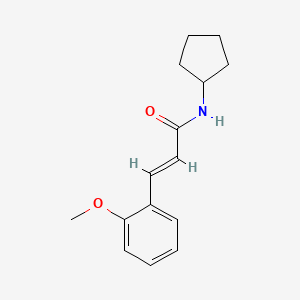
N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazinecarboxamide derivatives, including compounds structurally related to "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide," involves various synthetic pathways. These pathways often utilize reactions such as Suzuki cross-coupling, reactions with amines, and other methods to introduce specific functional groups and achieve the desired molecular architecture (Naredla, Reddy et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide" has been performed using techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, molecular electrostatic potential, and other structural parameters critical for understanding the compound's reactivity and stability (Sebastian, S. et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazinecarboxamide derivatives highlight the compound's reactivity towards various chemical agents and conditions. Studies have shown that these compounds can undergo reactions such as decarboxylation, nucleophilic substitution, and others, leading to the formation of new compounds with different properties and potential applications (Doležal, M. et al., 2008).
Physical Properties Analysis
The physical properties of pyrazinecarboxamide derivatives, including "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide," are crucial for their application in various fields. These properties include solubility, melting point, and crystal structure, which can be determined through experimental techniques such as X-ray crystallography and spectroscopic methods (Kant, R. et al., 2012).
Chemical Properties Analysis
The chemical properties of "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide" are influenced by its functional groups and molecular structure. Studies on related compounds have explored aspects such as electron density, reactivity towards electrophilic and nucleophilic attacks, and stability under various chemical conditions. These investigations are essential for understanding the compound's behavior in chemical reactions and its potential as a reactive intermediate or product in organic synthesis (Ranjith, P. K. et al., 2017).
Mecanismo De Acción
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level, which subsequently result in observable effects .
Biochemical Pathways
The specific biochemical pathways affected by N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide are not clearly defined in the available literature. It’s likely that the compound interacts with multiple pathways, leading to a range of downstream effects. More research is needed to fully understand these interactions and their implications .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body Understanding these properties is crucial for predicting the drug’s bioavailability and potential side effects
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes at the cellular level, which subsequently result in observable effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-2-3-9(6-10(8)13)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDVQVSQXPDGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)
![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5679130.png)


![9-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5679154.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-4-piperidinylbenzamide dihydrochloride](/img/structure/B5679155.png)
![3-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B5679171.png)

![7-methoxy-3-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5679203.png)

![1-(cyclobutylcarbonyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5679210.png)
![[1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5679212.png)
